molecular formula C13H8N4O7 B11711022 Benzamide, N-(2,6-dinitrophenyl)-4-nitro- CAS No. 89844-36-0

Benzamide, N-(2,6-dinitrophenyl)-4-nitro-

Cat. No.: B11711022
CAS No.: 89844-36-0
M. Wt: 332.22 g/mol
InChI Key: KNYRNCLWUUOMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- (IUPAC: 4-nitro-N-(2,6-dinitrophenyl)benzamide) is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro group at the 4-position and a 2,6-dinitrophenyl substituent attached via the amide nitrogen. Its molecular formula is C₁₃H₇N₅O₈, with a molecular weight of 385.23 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89844-36-0

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

N-(2,6-dinitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H8N4O7/c18-13(8-4-6-9(7-5-8)15(19)20)14-12-10(16(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,14,18)

InChI Key

KNYRNCLWUUOMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Efficiency and Scalability

  • Solid Acid Catalysis : Superior for industrial use due to recyclability and ease of product isolation.

  • Continuous Flow : Ideal for high-volume production but requires significant capital investment.

Environmental Impact

  • Solvent-Free Methods : Reduce VOC emissions but demand energy-intensive heating.

  • Homogeneous Catalysts : FeCl₃ processes generate HCl waste, necessitating neutralization.

Purity Challenges

  • Byproducts : Common impurities include unreacted 2,4-DNA and 2',4,6'-trinitro isomer (up to 1.3%).

  • Purification : Recrystallization from DMF/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and the generation of reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzamide derivatives featuring nitro, fluoro, methoxy, and alkyl substituents. Key differences in substituent positioning, steric effects, and electronic properties are highlighted.

Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: N-(2,6-Dinitrophenyl)-4-nitro- 4-NO₂ (benzamide), 2,6-(NO₂)₂ (phenyl) C₁₃H₇N₅O₈ 385.23 High electron deficiency due to three nitro groups; planar geometry likely.
4-Nitro-N-(4-nitrophenyl)benzamide 4-NO₂ (benzamide), 4-NO₂ (phenyl) C₁₃H₉N₃O₅ 287.23 Two nitro groups in para positions; less steric hindrance than target.
N-(2-Methoxy-4-nitrophenyl)benzamide 2-OCH₃, 4-NO₂ (phenyl) C₁₄H₁₂N₂O₄ 272.26 Methoxy group introduces electron-donating effects; reduced reactivity.
N-(2,6-Diisopropylphenyl)-3,4-dinitrobenzamide 3,4-(NO₂)₂ (benzamide), 2,6-(iPr)₂ (phenyl) C₁₉H₂₁N₃O₄ 355.39 Bulky isopropyl groups increase steric hindrance; lowers solubility.
N-(2,6-Difluorophenyl)-4-fluorobenzamide 2,6-F₂ (phenyl), 4-F (benzamide) C₁₃H₈F₃NO 263.21 Fluorine’s electron-withdrawing effects enhance stability and lipophilicity.
Key Observations:
  • Electron Deficiency : The target compound’s three nitro groups create a highly electron-deficient aromatic system, making it more reactive toward nucleophilic substitution than analogs with fewer nitro groups (e.g., 4-nitro-N-(4-nitrophenyl)benzamide).
  • Steric Effects : Bulky substituents (e.g., isopropyl groups in N-(2,6-diisopropylphenyl)-3,4-dinitrobenzamide) reduce molecular planarity and solubility compared to the target compound.
  • Electronic Modulation : Methoxy or fluorine substituents (e.g., N-(2-methoxy-4-nitrophenyl)benzamide) introduce electron-donating or weakly withdrawing effects, altering reactivity profiles.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- , highlighting various studies and findings related to its pharmacological potential.

Chemical Structure and Properties

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- is a substituted benzamide compound characterized by the presence of nitro groups at the 2 and 6 positions of the phenyl ring. Its molecular formula is C13_{13}H10_{10}N4_{4}O4_{4}, and it has a molecular weight of 298.25 g/mol. The presence of multiple nitro groups enhances its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzamide derivatives. For instance, a study on a related compound, 4-benzamido-N’-(2,4-dinitrophenyl)-benzohydrazonic acid , demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition (ZOI) for Escherichia coli was reported as 17.4 mm with a minimum inhibitory concentration (MIC) of 500 μg/mL, while for Staphylococcus aureus, the ZOI was 19.6 mm with the same MIC value .

In another study focusing on nitro-substituted benzamides, compounds were evaluated for their antibacterial potency against various strains. One derivative exhibited an MIC of 5.19 µM against Klebsiella pneumoniae and Staphylococcus aureus while showing comparable activity to standard antibiotics like fluoroquinolone .

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has also been explored. A series of nitro-substituted benzamides were synthesized and tested for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. Compounds demonstrated significant inhibition with IC50_{50} values ranging from 3.7 to 5.3 μM without cytotoxic effects at tested concentrations . These findings suggest that such compounds may serve as promising candidates for developing anti-inflammatory agents.

Anticancer Activity

Benzamide derivatives have shown potential anticancer activity in various studies. A specific compound demonstrated an IC50_{50} value of 4.12 µM against HCT116 cancer cell lines, outperforming standard chemotherapeutic agents . This indicates that modifications in the benzamide structure can significantly enhance its anticancer properties.

Structure-Activity Relationship (SAR)

The biological activities of benzamide derivatives are closely linked to their chemical structure. Substituents at specific positions on the aromatic ring can dramatically influence their efficacy:

  • Nitro groups : The presence of nitro substituents is associated with enhanced antibacterial and anti-inflammatory activities.
  • Aromatic substitutions : Variations in substituents (e.g., methoxy or chloro groups) can optimize the interaction with biological targets, improving potency against specific pathogens or cancer cells .

Case Studies and Research Findings

Study Compound Activity MIC/IC50 Reference
Study 14-benzamido-N’-(2,4-dinitrophenyl)-benzohydrazonic acidAntibacterialZOI = 17.4 mm (E. coli); MIC = 500 μg/mL
Study 2Nitro-substituted benzamideAntibacterialMIC = 5.19 µM (K. pneumoniae)
Study 3Nitro-substituted benzamidesAnti-inflammatoryIC50 = 3.7 μM
Study 4Benzamide derivativeAnticancerIC50 = 4.12 μM (HCT116)

Q & A

Basic: What are the recommended synthetic routes for preparing Benzamide, N-(2,6-dinitrophenyl)-4-nitro-?

Answer:
The synthesis of nitro-substituted benzamides typically involves coupling reactions between activated nitroaromatic amines and benzoyl derivatives. For example:

  • Step 1: Prepare the nitroaniline precursor (e.g., 2,6-dinitroaniline) via nitration of aniline derivatives under controlled conditions (HNO₃/H₂SO₄, 0–5°C) to avoid over-nitration .
  • Step 2: React with 4-nitrobenzoyl chloride in anhydrous dichloromethane using a base (e.g., triethylamine) to facilitate amide bond formation.
  • Key Considerations: Monitor reaction temperature to prevent decomposition of nitro groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography: Use SHELXL for refinement . For example, resolve torsion angles of the dinitrophenyl group to confirm steric effects.
  • Spectroscopy:
    • ¹H/¹³C NMR: Compare chemical shifts of aromatic protons (δ 8.5–9.0 ppm for nitro-substituted rings) with analogs like N-(4-methylphenyl)benzamide .
    • HRMS: Validate molecular weight (e.g., [M+H]⁺ peak) with <2 ppm error .
  • Thermal analysis: TGA/DSC to assess stability of nitro groups (decomposition >200°C) .

Basic: What solvent systems are optimal for studying its physicochemical properties?

Answer:

  • Solubility: Nitrobenzamides are typically sparingly soluble in water. Use DMSO or DMF for stock solutions.
  • Stability: Avoid prolonged exposure to light or basic conditions to prevent nitro group reduction.
  • Partition coefficient (LogP): Estimate via HPLC (C18 column, acetonitrile/water gradient) and compare with computational predictions (e.g., ACD/Labs) .

Advanced: How can computational modeling resolve contradictions in crystallographic data?

Answer:

  • Scenario: Discrepancies in bond lengths/angles between experimental (X-ray) and DFT-optimized structures.
  • Methodology:
    • Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry. Compare with SHELXL-refined data .
    • Analyze electron density maps (e.g., using WinGX ) to identify disorder or twinning.
    • If twinning is suspected (common in nitro compounds), apply SHELXL’s TWIN/BASF commands .
  • Example: For a similar dinitrophenyl compound, adjusting the Flack parameter improved R-factor convergence from 0.12 to 0.05 .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in nitrobenzamides?

Answer:

  • Functional group variation: Synthesize analogs with substituents at the 4-nitro position (e.g., methoxy, halogens) and compare bioactivity.
  • Biological assays: Test enzyme inhibition (e.g., cytochrome P450) using IC₅₀ determination via fluorometric assays .
  • Data interpretation: Use multivariate analysis (e.g., PCA) to correlate electronic effects (Hammett σ constants) with activity. For example, electron-withdrawing groups enhance binding to nitroreductases .

Advanced: How to address conflicting reactivity data in nitro group reduction?

Answer:

  • Issue: Discrepancies in reduction products (e.g., amine vs. hydroxylamine intermediates).
  • Resolution:
    • Condition screening: Vary catalysts (Pd/C vs. Raney Ni) and hydrogen pressure (1–5 atm).
    • In situ monitoring: Use UV-vis spectroscopy (λ = 450 nm for nitro → amine transition) .
    • Controlled pH: Acidic conditions favor amine formation; neutral/basic conditions stabilize intermediates .

Advanced: What experimental precautions are critical for handling this compound?

Answer:

  • Explosivity risk: Nitroaromatics are shock-sensitive. Use small-scale reactions (<1 g) and avoid grinding.
  • Toxicity: Wear PPE (nitrile gloves, respirator) due to potential mutagenicity.
  • Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂) .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

  • HPLC-DAD: Use a C18 column (methanol:water = 70:30) to detect impurities (<0.5% area).
  • Elemental analysis: Validate %C, %H, %N with ≤0.3% deviation from theoretical values .
  • Melting point: Compare with literature (e.g., 196–201°C for 4-nitro-1,2-phenylenediamine analogs ).

Advanced: How to design a crystallization protocol for X-ray studies?

Answer:

  • Solvent selection: Use slow evaporation in ethyl acetate/hexane (1:3) to grow single crystals.
  • Temperature gradient: Cool from 40°C to 4°C over 48 hours.
  • Troubleshooting: If crystals twinned, switch to dichloromethane/diethyl ether and employ SHELXD for structure solution .

Advanced: How can isotopic labeling aid in mechanistic studies?

Answer:

  • ¹⁵N labeling: Synthesize the compound with ¹⁵N at nitro groups to track reduction pathways via ¹H-¹⁵N HMBC NMR.
  • Deuterated solvents: Use DMSO-d₆ to enhance NMR resolution for kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.